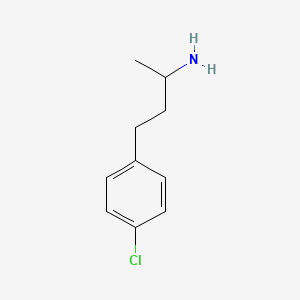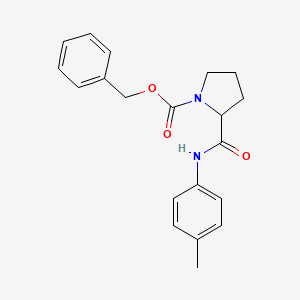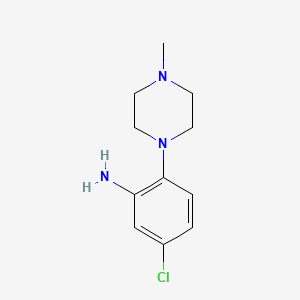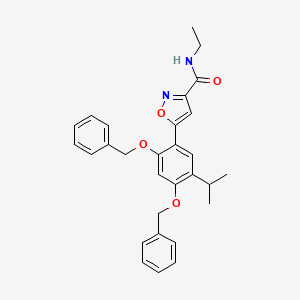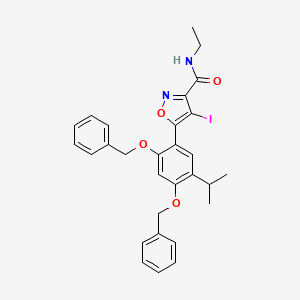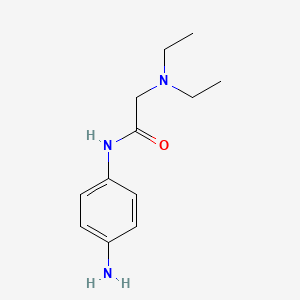
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide
Descripción general
Descripción
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide is a complex organic compound known for its unique structure and versatile applications. This compound stands out due to its combination of functional groups, which confer significant biochemical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps, including the protection of functional groups, formation of the isoxazole ring, and subsequent coupling reactions. Reagents such as sodium hydride (NaH), benzyloxy chloride, and various amides are employed under controlled conditions, often involving inert atmospheres and specific temperature ranges.
Industrial Production Methods: Industrially, the compound is synthesized using scalable processes that emphasize efficiency and yield. Automation and flow chemistry techniques ensure consistent quality and allow for large-batch production, meeting the stringent requirements for purity and consistency in pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes several types of chemical reactions, such as:
Oxidation: Conversion of benzylic alcohols to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of nitro groups to amines using catalysts such as palladium on carbon (Pd/C).
Substitution: Aromatic substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced onto the aromatic ring.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed: The reactions can yield a variety of products including:
Benzylic alcohol derivatives.
Amines from nitro compounds.
Substituted aromatics with functional groups like halogens or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry: The compound is valuable in organic synthesis and as an intermediate in the preparation of more complex molecules. It serves as a building block for creating new derivatives with potentially beneficial properties.
Biology: It is studied for its interactions with biological macromolecules, influencing enzymatic activities or serving as a ligand in molecular recognition processes.
Medicine: Research is ongoing into its potential as a therapeutic agent. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry: The compound’s unique properties are leveraged in the production of specialty chemicals and advanced materials. Its role in the synthesis of polymers and nanomaterials highlights its industrial significance.
Mecanismo De Acción
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide exerts its effects through specific molecular interactions. It often targets enzymes or receptors, modulating their activities. The compound can inhibit or activate certain pathways by binding to active sites or altering the conformation of proteins. Its benzyl and isopropyl groups contribute to hydrophobic interactions, while the morpholinomethyl and isoxazole groups can form hydrogen bonds and other electrostatic interactions.
Comparación Con Compuestos Similares
Compared to compounds like 5-(2,4-dimethoxyphenyl)-N-ethyl-4-(4-methylphenyl)isoxazole-3-carboxamide or 5-(2,4-bis(benzyloxy)phenyl)-N-ethyl-4-(4-(pyrrolidinomethyl)phenyl)isoxazole-3-carboxamide, our target compound shows unique structural features that influence its reactivity and interaction profile
By diving into its synthesis, reactions, and applications, we uncover the multi-faceted nature of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide, revealing its invaluable role in various scientific and industrial realms.
Propiedades
IUPAC Name |
5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N3O5/c1-4-41-40(44)38-37(32-17-15-29(16-18-32)25-43-19-21-45-22-20-43)39(48-42-38)34-23-33(28(2)3)35(46-26-30-11-7-5-8-12-30)24-36(34)47-27-31-13-9-6-10-14-31/h5-18,23-24,28H,4,19-22,25-27H2,1-3H3,(H,41,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSLNCYHCALKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
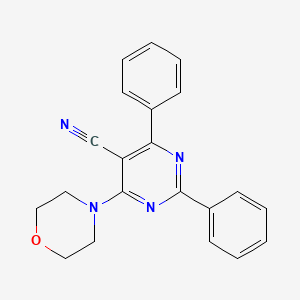
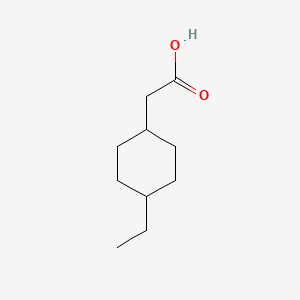
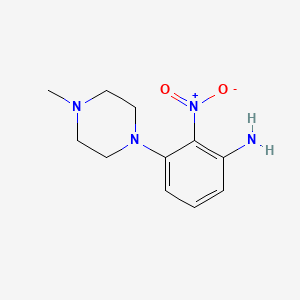
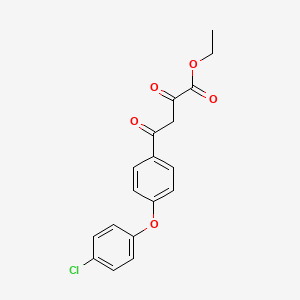
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)
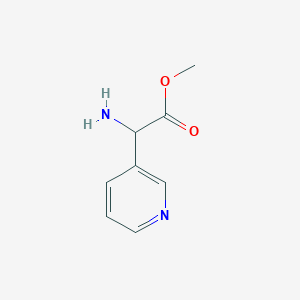

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)
